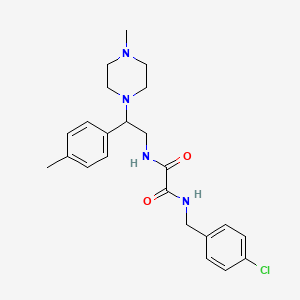

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O2/c1-17-3-7-19(8-4-17)21(28-13-11-27(2)12-14-28)16-26-23(30)22(29)25-15-18-5-9-20(24)10-6-18/h3-10,21H,11-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBLYUIRVHPFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H27ClN4O2

- Molecular Weight : Approximately 465.02 g/mol

- Structural Features : The compound features a p-tolyl group, a 4-methylpiperazine moiety, and a 4-chlorobenzyl group attached to an oxalamide backbone. This unique architecture allows for effective coordination with transition metals and interaction with various biological targets.

N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide exhibits significant biological activity through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways. Its structural components facilitate binding to active sites of target enzymes, disrupting their function.

- Receptor Modulation : It interacts with receptors that play crucial roles in cellular signaling pathways, potentially modulating responses related to cancer and other diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

-

In Vitro Studies : Research has indicated that N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide effectively inhibits the growth of certain cancer cell lines. For instance, studies demonstrated a dose-dependent reduction in cell viability in breast cancer models.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 HeLa (Cervical Cancer) 15.3 A549 (Lung Cancer) 10.8 - Animal Models : In vivo experiments using murine models have shown that administration of the compound leads to significant tumor regression in xenograft models, indicating its potential as an anticancer agent.

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide induces apoptosis in cancer cells through the activation of caspase pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is crucial for evaluating its therapeutic potential:

- Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilic nature.

- Metabolism : Initial studies suggest metabolic stability, reducing the likelihood of rapid degradation.

- Toxicity Profile : Toxicological assessments indicate a low toxicity profile at therapeutic doses, although further studies are needed to evaluate long-term effects.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Structural and Functional Insights

Toxicological Profiles

- S336 and Related Flavoring Agents: Exhibit negligible toxicity (margin of safety >500 million) due to rapid hydrolysis into non-toxic metabolites (e.g., dimethoxybenzyl alcohol and pyridylethylamine) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.